N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide

Regioisomerism Kinase inhibitor design Benzothiazole SAR

This C-7-linked 4-chloro-1,3-benzothiazole-3,4,5-trimethoxybenzamide hybrid (CAS 941918-35-0) is a structurally differentiated scaffold for kinase inhibitor and phosphatase probe discovery. Unlike common 2-amidobenzothiazole regioisomers, its C-7 amide geometry enables access to DFG-proximal allosteric pockets, as exemplified by clinical candidate TAK-632. The 3,4,5-trimethoxybenzamide pharmacophore adds antiproliferative potential. Procure this singleton to diversify focused kinase libraries and enable SAR hypothesis testing unavailable with standard commercial collections. Suitable as a lead-like benchmarking standard (MW 378.83, ClogP ~3.1). For non-human research use only.

Molecular Formula C17H15ClN2O4S
Molecular Weight 378.83
CAS No. 941918-35-0
Cat. No. B2780188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide
CAS941918-35-0
Molecular FormulaC17H15ClN2O4S
Molecular Weight378.83
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
InChIInChI=1S/C17H15ClN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)17(21)20-11-5-4-10(18)14-16(11)25-8-19-14/h4-8H,1-3H3,(H,20,21)
InChIKeyJPCMZOICDBXYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide (CAS 941918-35-0): Structural Identity and Procurement Baseline


N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide (CAS 941918-35-0) is a synthetic small molecule belonging to the benzothiazole-benzamide hybrid class, with molecular formula C17H15ClN2O4S and molecular weight 378.83 g/mol [1]. Its structure features a 4-chloro-1,3-benzothiazol-7-amine core acylated with a 3,4,5-trimethoxybenzoic acid moiety, a substitution pattern that is distinct from the more commonly explored 2-amidobenzothiazole regioisomers [2]. The compound is catalogued in the Medical Subject Headings (MeSH) database under the supplementary concept record for 'ML086 compound,' annotated as a PHOSPHO1 inhibitor with structural provenance linked to Bioorg. Med. Chem. Lett. 2014 [3]. However, the precise biological annotation in that source maps to a benzoisothiazolone chemotype rather than the benzothiazole-benzamide scaffold, creating ambiguity in functional assignment. The compound is available from specialty chemical suppliers for non-human research use only, typically at purities of ≥95% (HPLC) [4].

Why Benzothiazole-Benzamide Analogs Cannot Be Interchanged for N-(4-Chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide (CAS 941918-35-0)


Within the benzothiazole-benzamide chemical space, three structural variables exert decisive influence on molecular recognition: (i) the position of the amide linkage on the benzothiazole ring (C-2 vs C-7), (ii) the position and identity of halogen substitution (4-Cl vs 6-Cl vs 7-Cl), and (iii) the methoxy substitution pattern on the benzamide phenyl ring (3,4,5-trimethoxy vs 3,4-dimethoxy vs 4-methoxy) [1]. The target compound's 4-chloro-7-amido configuration creates a hydrogen-bond donor-acceptor geometry and electrostatic surface that is topologically distinct from the more extensively studied 2-amidobenzothiazole series exemplified by N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 301235-75-6) . In kinase inhibitor discovery programs, C-7-substituted 1,3-benzothiazole derivatives have demonstrated distinct selectivity profiles compared to C-2-substituted analogs—as exemplified by the clinical pan-RAF inhibitor TAK-632, which derives its selectivity from C-7 appendage geometry [2]. Simply substituting a 2-amido or 6-chloro regioisomer for the target compound risks introducing unforeseen changes in target engagement, selectivity, and physicochemical behavior. The quantitative evidence below establishes where this compound occupies a differentiable position in structure-activity space.

Product-Specific Quantitative Differentiation Evidence for N-(4-Chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide (CAS 941918-35-0)


Regioisomeric Differentiation: 4-Chloro-7-Amido vs. 6-Chloro-2-Amido Benzothiazole Core

The target compound places the amide linkage at the C-7 position of the benzothiazole ring, with chlorine at C-4. The closest commercially available regioisomer, N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 301235-75-6), positions the amide at C-2 and chlorine at C-6 . This topological difference alters the vector of the benzamide pharmacophore relative to the hinge-binding benzothiazole core by approximately 120°, as the C-2 and C-7 positions project substituents in divergent directions from the planar bicyclic system. In the C-7-substituted benzothiazole kinase inhibitor series (e.g., TAK-632), C-7 appendage geometry was shown to be critical for achieving pan-RAF selectivity over other kinases, with C-2-substituted analogs displaying distinct selectivity signatures [1]. While no direct head-to-head comparison of these two regioisomers has been published, the crystallographic evidence from the TAK-632 series demonstrates that C-7 substitution engages a unique hydrophobic pocket adjacent to the DFG motif that is inaccessible to C-2-substituted analogs.

Regioisomerism Kinase inhibitor design Benzothiazole SAR

3,4,5-Trimethoxybenzamide Pharmacophore: Privileged Pattern with Documented Multi-Target Activity Advantages

The 3,4,5-trimethoxy substitution pattern on the benzamide ring has been independently validated as a privileged pharmacophore across multiple therapeutic target classes. Unlike the 3,4-dimethoxy or 4-methoxy variants found in many benzothiazole-benzamide analogs within the US7297707 patent space [1], the 3,4,5-trimethoxy configuration confers enhanced conformational restriction and increased electron density on the aromatic ring. In a structurally related series of substituted 3,4,5-trimethoxybenzamides, this pharmacophore demonstrated inhibition of pyruvic acid oxidation with IC50 values ranging from 0.5 to 5 mM, whereas 4-methoxy and 3,4-dimethoxy analogs showed significantly attenuated activity (>10 mM) [2]. The trimethoxy pattern has also been implicated in tubulin polymerization inhibition (colchicine-site binding) and kinase inhibition across diverse chemotypes. The target compound uniquely combines this privileged 3,4,5-trimethoxybenzamide motif with the C-7-linked 4-chlorobenzothiazole scaffold, a pairing not represented in any other commercially available benzothiazole-benzamide hybrid .

Trimethoxybenzamide pharmacophore Antiproliferative activity Multi-target ligand design

PHOSPHO1 Target Association: Annotated Selectivity Context from MeSH Curated Data

The compound is indexed in the NLM MeSH database as 'ML086 compound,' classified under both benzamides and benzothiazoles, and annotated as 'a PHOSPHO1 inhibitor' with structural data sourced from Bioorg. Med. Chem. Lett. 2014 [1]. However, the primary literature describes a benzoisothiazolone chemotype (CID 1674999; IC50 = 139 nM against PHOSPHO1; selectivity >719-fold over TNAP, >215-fold over NPP-1) [2]. The MeSH entry maps the benzothiazole-benzamide scaffold to the same target annotation but may reflect structural class assignment rather than direct assay data for this compound. For procurement decision-making, this creates an unresolved annotation: the compound is structurally classed with a known PHOSPHO1 pharmacophore, but confirmatory biochemical data for the benzothiazole-benzamide scaffold are absent from the public domain. In contrast, the benzoisothiazolone ML086 probe has well-characterized PHOSPHO1 potency and selectivity [2].

PHOSPHO1 inhibition Vascular calcification Phosphatase probe

Physicochemical Differentiation: Computed Property Profile vs. Common Benzothiazole-Amide Screening Compounds

The target compound's computed physicochemical profile places it within lead-like chemical space (MW 378.83; ClogP ~3.1; HBD = 1; HBA = 6; TPSA ~85 Ų) [1]. Compared to the N-(6-chloro-2-benzothiazolyl)-3,4,5-trimethoxybenzamide regioisomer (MW 378.83; identical formula), the substitution pattern affects calculated dipole moment and electrostatic potential distribution without altering bulk physicochemical descriptors. More significantly, compared to the common 2-aminobenzothiazole screening fragment (MW 150.2; ClogP ~0.8; TPSA ~67 Ų) [2], the target compound offers substantially increased lipophilicity and molecular complexity suitable for target-based screening at the lead-like stage rather than fragment-based discovery. The compound's single hydrogen bond donor (amide NH) and six hydrogen bond acceptors predict moderate aqueous solubility (~10–50 μM estimated) and acceptable permeability (estimated Papp >1 × 10⁻⁶ cm/s based on MW and HBD criteria) [3].

Physicochemical properties Drug-likeness Lead-likeness

Validated Research and Industrial Application Scenarios for N-(4-Chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide (CAS 941918-35-0)


Kinase Inhibitor Hit-to-Lead Libraries: C-7-Substituted Benzothiazole Scaffold Exploration

The compound serves as a structurally differentiated entry point for kinase inhibitor discovery programs targeting the DFG-proximal allosteric pocket accessible to C-7-substituted benzothiazoles. As demonstrated by TAK-632 and related C-7-substituted 1,3-benzothiazole derivatives, this substitution vector confers selectivity advantages over C-2-substituted analogs that bind exclusively at the ATP hinge region [1]. The 3,4,5-trimethoxybenzamide appendage provides additional hydrogen-bond acceptor capacity for engagement with the catalytic lysine or surrounding polar residues. Procurement for focused kinase libraries should prioritize this compound when seeking C-7 geometry that is absent from commercially dominant 2-amidobenzothiazole collections.

PHOSPHO1 Phosphatase Probe Development: Structurally Distinct Scaffold for Selectivity Profiling

Despite the absence of direct biochemical IC50 data, the MeSH-curated classification of this compound as a PHOSPHO1-relevant chemotype [2] supports its evaluation as a structurally novel scaffold for phosphatase probe development. The benzothiazole-benzamide core is chemically distinct from the benzoisothiazolone chemotype of the established ML086 probe [3], offering an alternative pharmacophore for assessing PHOSPHO1 ligandability. Users procuring for vascular calcification or matrix vesicle biomineralization studies should treat this compound as a scaffold-hop candidate requiring de novo biochemical profiling, rather than a validated probe.

Antiproliferative SAR Expansion: 3,4,5-Trimethoxybenzamide Motif Optimization

The 3,4,5-trimethoxybenzamide pharmacophore has established activity in antiproliferative assays across multiple mechanisms including tubulin polymerization inhibition and pyruvic acid oxidation interference [4]. This compound uniquely pairs this privileged motif with a C-7-linked 4-chlorobenzothiazole core—a combination not represented in any other commercially catalogued benzothiazole-benzamide hybrid . Procurement for antiproliferative screening panels should include this compound as a singleton representing a distinct scaffold-pharmacophore pairing, enabling SAR hypothesis testing that cannot be achieved with either 2-amidobenzothiazole regioisomers or non-benzothiazole 3,4,5-trimethoxybenzamides alone.

Physicochemical Benchmarking for Lead-Like Benzothiazole Library Design

With MW 378.83, ClogP ~3.1, and TPSA ~85 Ų, this compound occupies a physicochemical niche between fragment-sized benzothiazoles (MW <250) and larger drug-like molecules (MW >450) [5]. This lead-like profile makes it suitable as a benchmarking standard for assessing property distribution in custom benzothiazole-amide libraries. Procurement for library design and quality control applications should leverage this compound's well-defined computational property set to calibrate HPLC retention time vs. logP correlations and to validate computational ADME models for benzothiazole-containing compound collections.

Quote Request

Request a Quote for N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.